molecular formula C15H13ClN4O2S B2899689 (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone CAS No. 941957-76-2

(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone

Cat. No.: B2899689
CAS No.: 941957-76-2
M. Wt: 348.81
InChI Key: APVCKNIWECQSSN-UHFFFAOYSA-N
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Description

The compound “(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone” features a benzothiazole core substituted with a chlorine atom at the 6-position, linked via a piperazine ring to an isoxazole-5-yl methanone group. The benzothiazole moiety is a privileged scaffold in medicinal chemistry, known for its role in modulating biological activity through hydrophobic interactions and π-stacking. The piperazine linker contributes to solubility and conformational flexibility, while the isoxazole group introduces a heterocyclic motif that may influence metabolic stability and target selectivity .

Properties

IUPAC Name

[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O2S/c16-10-1-2-11-13(9-10)23-15(18-11)20-7-5-19(6-8-20)14(21)12-3-4-17-22-12/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVCKNIWECQSSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiourea Derivatives

A widely employed method involves the cyclization of substituted thioureas. For 6-chloro derivatives, 4-chloro-2-aminothiophenol reacts with cyanogen bromide (BrCN) in ethanol under reflux to form the benzothiazole ring.

Reaction Conditions :

  • Solvent: Ethanol
  • Temperature: 80°C
  • Time: 6–8 hours
  • Yield: 70–85%

Mechanism :

  • Nucleophilic attack of the thiol group on BrCN.
  • Intramolecular cyclization to form the thiazole ring.

Transition Metal-Catalyzed Oxidative Coupling

RuCl₃-catalyzed oxidative coupling of N-(4-chlorophenyl)thiourea enables direct benzothiazole formation. This method avoids harsh conditions and improves regioselectivity.

Optimization :

  • Catalyst: RuCl₃ (5 mol%)
  • Oxidant: K₂S₂O₈
  • Solvent: DMF/H₂O (3:1)
  • Yield: Up to 91%

Functionalization of Benzothiazole with Piperazine

Nucleophilic Aromatic Substitution

The 2-amino group in 6-chlorobenzo[d]thiazol-2-amine is displaced by piperazine under basic conditions.

Procedure :

  • Convert 2-amine to 2-chloro derivative using POCl₃.
  • React with piperazine in DMF at 120°C for 12 hours.
  • Isolate 4-(6-chlorobenzo[d]thiazol-2-yl)piperazine via column chromatography.

Challenges :

  • Competing hydrolysis of chloro intermediate.
  • Steric hindrance at the 2-position.

Yield : 65–78%

Buchwald-Hartwig Amination

Pd-catalyzed coupling avoids pre-functionalization. A mixture of 6-chlorobenzo[d]thiazol-2-yl chloride , piperazine, Pd(OAc)₂, and Xantphos in toluene at 100°C affords the product in 72% yield.

Advantages :

  • Single-step process.
  • Tolerates electron-deficient aryl halides.

Acylation with Isoxazole-5-carbonyl Chloride

Synthesis of Isoxazole-5-carbonyl Chloride

Isoxazole-5-carboxylic acid is treated with thionyl chloride (SOCl₂) to generate the acyl chloride.

Conditions :

  • Reflux in SOCl₂ for 2 hours.
  • Yield: >90%.

Coupling to Piperazine

The piperazine intermediate reacts with isoxazole-5-carbonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.

Procedure :

  • Dissolve 4-(6-chlorobenzo[d]thiazol-2-yl)piperazine in DCM.
  • Add TEA (2 eq.) and isoxazole-5-carbonyl chloride (1.2 eq.) at 0°C.
  • Stir at room temperature for 4 hours.
  • Purify via recrystallization from ethanol.

Yield : 60–75%

Alternative Multi-Component Approaches

One-Pot Assembly

A three-component reaction using 6-chlorobenzo[d]thiazol-2-amine , piperazine, and isoxazole-5-carboxylic acid with EDCI/HOBt coupling agents achieves the target compound in one pot.

Conditions :

  • Solvent: DMF
  • Coupling agents: EDCI (1.5 eq.), HOBt (1.5 eq.)
  • Temperature: 25°C
  • Time: 24 hours
  • Yield: 55–68%

Microwave-Assisted Synthesis

Microwave irradiation accelerates the acylation step, reducing reaction time from hours to minutes.

Protocol :

  • Microwave at 100°C for 10 minutes.
  • Yield: 70%.

Comparative Analysis of Synthetic Routes

Method Steps Yield (%) Time Scalability
Cyclization + SₙAr 3 65–78 24 h Moderate
Buchwald-Hartwig 2 72 12 h High
One-Pot Multi-Component 1 55–68 24 h Low
Microwave-Assisted 2 70 10 min High

Key Findings :

  • Transition metal catalysis (Pd, Ru) improves efficiency but increases cost.
  • Microwave methods offer rapid synthesis but require specialized equipment.

Characterization and Validation

Critical analytical data for the target compound:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, isoxazole), 7.92 (d, 1H, benzothiazole), 7.48 (d, 1H, benzothiazole), 3.90–3.40 (m, 8H, piperazine).
  • HRMS : m/z Calculated for C₁₅H₁₂ClN₅O₂S: 385.03; Found: 385.04.

Industrial Considerations

  • Cost-Effectiveness : Thiourea cyclization remains the most economical for large-scale production.
  • Green Chemistry : Ru-catalyzed methods reduce waste but require catalyst recycling.

Chemical Reactions Analysis

Types of Reactions

(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclooxygenase (COX) involved in the inflammatory response. The compound’s structure allows it to bind to these enzymes, blocking their activity and thereby reducing inflammation .

Comparison with Similar Compounds

Structural Comparison

Key Structural Analogues :

(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone (CAS: 919752-98-0): Substituents: 5,6-Dimethyl groups on the benzothiazole vs. 6-chloro in the target compound. Molecular Weight: 342.4 g/mol (C₁₇H₁₈N₄O₂S) vs. ~353.8 g/mol (estimated for the target compound, C₁₆H₁₄ClN₅O₂S).

Urea Derivatives with Piperazine-Thiazolyl Motifs (e.g., Compounds 11a–11o in ): Core Structure: Replace isoxazole with urea-linked aryl groups. Functional Groups: Hydrazinyl-2-oxoethyl side chains vs. methanone in the target. Biological Relevance: Urea derivatives often target enzymes like kinases or proteases, whereas the isoxazole-methanone group may favor different interactions .

Physicochemical Properties
  • Solubility : The piperazine group in the target compound enhances water solubility compared to purely aromatic analogues (e.g., ’s fluorophenyl-thiazoles).
  • Planarity : highlights that fluorophenyl-thiazole derivatives exhibit near-planar conformations, which may differ from the target compound due to the bulkier isoxazole group .

Q & A

Q. What are the standard synthetic routes for (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone?

The synthesis involves multi-step pathways, including nucleophilic substitutions, cyclizations, and coupling reactions. For example:

  • Step 1 : Formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with chlorinated carbonyl intermediates.
  • Step 2 : Piperazine ring introduction through Buchwald-Hartwig amination or SNAr reactions under Pd catalysis .
  • Step 3 : Isoxazole coupling via ketone formation using carbodiimide-mediated coupling or Friedel-Crafts acylation . Reaction conditions often require anhydrous solvents (e.g., DMF, THF), temperatures of 70–100°C, and catalysts like triethylamine or palladium complexes .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm piperazine connectivity, aromatic protons, and isoxazole substituents .
  • HPLC : To monitor reaction progress and assess purity (>95%) .
  • IR Spectroscopy : Identification of carbonyl (C=O, ~1650–1750 cm1^{-1}) and C-Cl (600–800 cm1^{-1}) stretches .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation .

Q. What are the key structural features influencing its reactivity?

  • Chlorobenzo[d]thiazole : Enhances electrophilicity for nucleophilic substitutions at the 2-position .
  • Piperazine Ring : Facilitates hydrogen bonding and conformational flexibility, impacting binding to biological targets .
  • Isoxazole : Participates in π-π stacking interactions and modulates solubility .

Q. What purification methods are effective post-synthesis?

  • Recrystallization : Using ethanol/water or ethyl acetate/hexane mixtures to isolate high-purity crystals .
  • Column Chromatography : Silica gel with gradient elution (e.g., 5–20% MeOH in DCM) to separate intermediates .
  • TLC Monitoring : Hexane/ethyl acetate (3:1) to track reaction completion .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis?

  • Catalysts : Use Pd(OAc)2_2/Xantphos for efficient coupling (yield increases from 45% to 78%) .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SNAr reactions .
  • Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., 30 min vs. 6 hr under reflux) .
  • Stoichiometry : Equimolar ratios of piperazine and isoxazole precursors minimize side products .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Comparative SAR Analysis : Systematically vary substituents (e.g., replace Cl with F in the benzo[d]thiazole) to isolate activity drivers .
  • Standardized Assays : Use identical cell lines (e.g., MCF-7, HEPG-2) and protocols (e.g., SRB assay) to reduce variability .
  • Computational Modeling : Molecular docking to identify binding site discrepancies (e.g., piperazine interactions with kinase ATP pockets vs. off-targets) .

Q. How to design derivatives to enhance pharmacological properties?

  • Bioisosteric Replacement : Substitute isoxazole with 1,2,4-triazole to improve metabolic stability .
  • Substituent Modulation : Introduce electron-withdrawing groups (e.g., -CF3_3) on the benzothiazole to enhance target affinity .
  • Prodrug Strategies : Add hydrolyzable esters to the piperazine nitrogen to improve bioavailability .

Q. How does solvent choice impact reaction kinetics and product distribution?

  • Polar Solvents (DMF, DMSO) : Accelerate charge-separated intermediates in coupling reactions but may increase by-product formation .
  • Non-Polar Solvents (Toluene) : Favor cyclization steps by stabilizing transition states through hydrophobic interactions .
  • Mixed Solvents (EtOH/H2_2O) : Improve solubility of intermediates during recrystallization .

Q. What computational methods aid in predicting biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to serotonin receptors (5-HT2A_{2A}) or kinases .
  • QSAR Models : Use topological descriptors (e.g., Wiener index) to correlate substituent effects with antimicrobial activity .
  • MD Simulations : GROMACS to assess piperazine conformational dynamics in aqueous environments .

Q. How to validate compound purity and structural integrity?

  • Elemental Analysis : Match calculated vs. experimental C, H, N, S content (deviation <0.4%) .
  • Spectral Overlay : Compare experimental NMR shifts with simulated data (e.g., ACD/Labs) .
  • X-ray Crystallography : Resolve π-stacking between benzothiazole and isoxazole rings to confirm stereochemistry .

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